Cas no 4281-28-1 (Sudachitin)

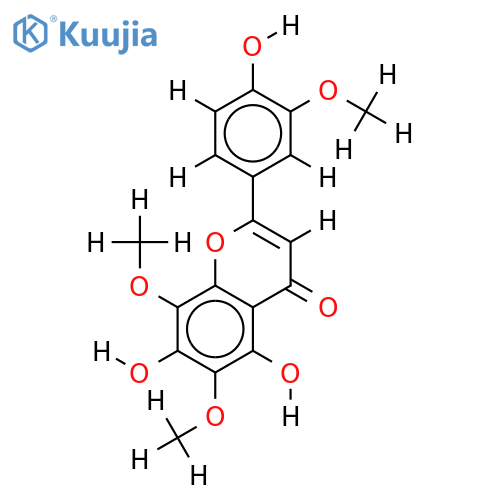

Sudachitin structure

Sudachitin 化学的及び物理的性質

名前と識別子

-

- 4',5,7-trihydroxy-3',6,8-trimethoxyflavone (menthokubanone)

- 5,7,4'-Trihydroxy-6,8,3'-trimethoxy flavone

- jaceosidin

- majoranin

- menthocubanone

- menthokubanone

- Sudachitin

- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one

- SCHEMBL6361479

- DTXSID701318467

- N9B4S6SPF5

- NCGC00169109-01

- ACon0_001011

- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one

- 4281-28-1

- ACon1_000404

- Flavone, 4',5,7-trihydroxy-3',6,8-trimethoxy-

- Sudachinin

- 6,8-Dimethoxy-2-(3-methoxy-4-oxidanyl-phenyl)-5,7-bis(oxidanyl)chromen-4-one

- 4',5,7-Trihydroxy-3',6,8-trimethoxyflavone

- C18H16O8

- BDBM50412274

- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-

- MEGxp0_000725

- LMPK12111472

- CHEBI:175611

- CHEMBL479233

-

- インチ: InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3

- InChIKey: XRHHDQSPFPQKMS-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O

計算された属性

- せいみつぶんしりょう: 360.08451746g/mol

- どういたいしつりょう: 360.08451746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 549

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

Sudachitin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| FUJIFILM | 198-17741-5mg |

Sudachitin |

4281-28-1 | 5mg |

JPY 23000 | 2023-09-15 |

Sudachitin 関連文献

-

Christine A. Williams,Renée J. Grayer Nat. Prod. Rep. 2004 21 539

-

Sihan Hu,Yuan Xue,Jiachen He,Chichi Chen,Jie Sun,Yesheng Jin,Yuanshu Zhang,Qin Shi,Yongjun Rui Biomater. Sci. 2021 9 5791

-

3. NotesR. J. W. Cremlyn,D. N. Waters,N. N. Greenwood,M. J. Sprague,R. G. Johnston,David Kidd,C. W. L. Bevan,J. Hirst,E. C. Okafor,M. S. Gibson,A. W. Murray,J. J. Wren,Danuta S. Merryfield,M. Kyaw,L. N. Owen,H. H. Lee,C. H. Tan,D. J. Blears,A. A. Moussa,H. M. Sammour J. Chem. Soc. 1964 6240

-

4. 496. Syntheses of flavones from Lindera lucidaH. H. Lee,C. H. Tan J. Chem. Soc. 1965 2743

-

5. Index pages

4281-28-1 (Sudachitin) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量